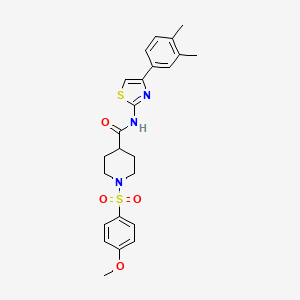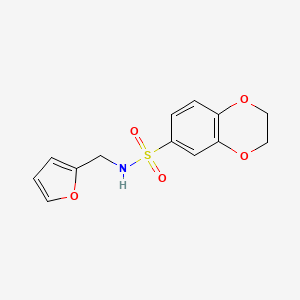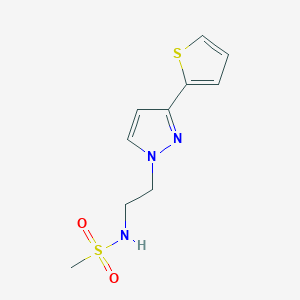![molecular formula C17H27N3O2 B2868630 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439096-63-6](/img/structure/B2868630.png)
4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, also known as CDP-choline, is a cholinergic compound that is used in several scientific and medical applications. It is a derivative of choline, an essential nutrient that is found in many foods. CDP-choline is a pro-drug of cytidine, which is a nucleotide used in the synthesis of DNA and RNA. It is also used in the manufacture of phosphatidylcholine, a phospholipid that is essential for cell membrane structure and function. CDP-choline has been studied extensively in the past few decades and has been found to have a wide range of therapeutic and pharmacological effects.
Scientific Research Applications
1. Electrochemical and Photoelectric Properties
Polyamides containing the pyrrole core, like 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, exhibit remarkable electrochemical properties. These include reversible electrochemical redox reactions with color changing abilities and high coloration efficiency. Such polyamides are also promising for photoelectric conversion due to their optoelectronic properties (Cai et al., 2018).
2. Synthesis of Novel Heterocyclic Compounds
These compounds play a crucial role in the synthesis of various heterocyclic compounds, such as pyrroles and isoindoles. The derivatives of cyclohexane-diones and α-alkyl-α-amino acids, for instance, lead to the formation of oxocino[2,3-c]pyrroles (Gabbutt et al., 2002).
3. Development of New Polyamides
Compounds containing the pyrrole moiety are key in synthesizing new polyamides with unique properties. These polyamides demonstrate excellent solubility, thermal stability, and potential in various applications due to their inherent viscosities and thermal properties (Faghihi & Mozaffari, 2008).
4. Synthesis of Carboxamide Derivatives
The compound's structure aids in the synthesis of carboxamide derivatives, which have shown significant cytotoxic activities against various cancer cell lines. This makes them relevant in medicinal chemistry for developing potential therapeutic agents (Deady et al., 2003).
5. Material Science and Polymer Chemistry
These compounds are integral in synthesizing polymers with the cyclohexane structure. The resulting polymers exhibit high thermal stability and good solubility in polar solvents, making them suitable for various industrial applications (Hsiao et al., 1999).
6. Catalytic Synthesis
They are used in catalytic syntheses, like dehydration condensation, to create carboxamides from free carboxylic acids and amines. This process is significant in organic synthesis and pharmaceutical manufacturing (Shiina et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear bile acid receptor FXR . This receptor plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis, and inflammation .
Mode of Action
The compound interacts with its target through a dynamic enamine bond . This interaction results in changes in the receptor’s activity, which can influence various biological processes .
Biochemical Pathways
Given its interaction with the fxr receptor, it is likely involved in pathways related tobile acid synthesis and metabolism , lipid metabolism , and glucose homeostasis .
Result of Action
The compound’s action on the FXR receptor can lead to changes in bile acid, lipid, and glucose levels in the body . Additionally, it may have anti-inflammatory effects . In a specific application, it has been used in the fabrication of hydrogels for wound healing, demonstrating antibacterial properties, hemostatic performance, and tissue adhesiveness .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, in the context of wound healing, the compound’s performance can be affected by the wound’s environment, including the presence of bacteria and the wound’s pH .
properties
IUPAC Name |
4-(cyclohexanecarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h11-13,19H,3-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUVRCPTVQBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)
![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)
![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)
![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)


![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

